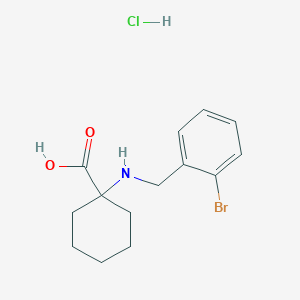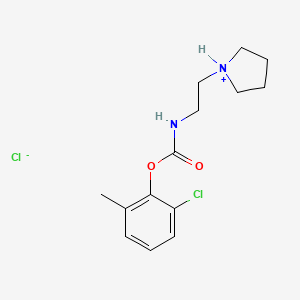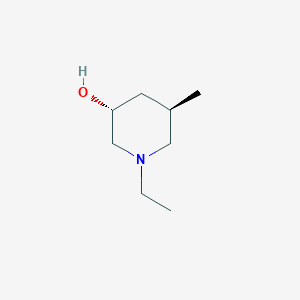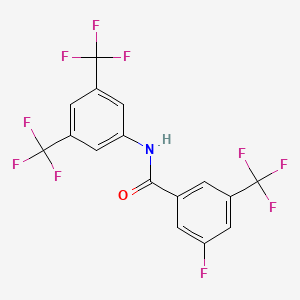
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products.
Applications De Recherche Scientifique
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those requiring electron-withdrawing groups for stability or reactivity.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of the target’s function, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)aniline: Similar in having the trifluoromethyl groups but lacks the benzamide functionality.
Uniqueness
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of trifluoromethyl groups and the benzamide structure, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns .
Propriétés
Formule moléculaire |
C16H7F10NO |
|---|---|
Poids moléculaire |
419.22 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H7F10NO/c17-11-2-7(1-8(4-11)14(18,19)20)13(28)27-12-5-9(15(21,22)23)3-10(6-12)16(24,25)26/h1-6H,(H,27,28) |
Clé InChI |
FICBYKXZTPDXNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


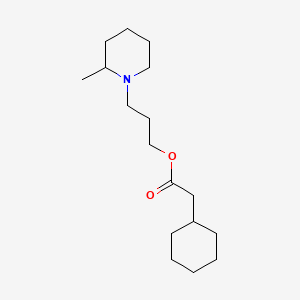


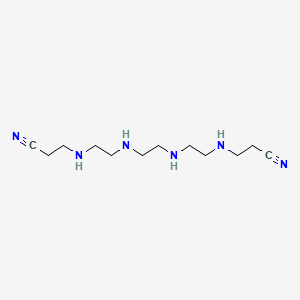
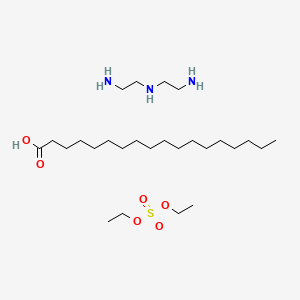
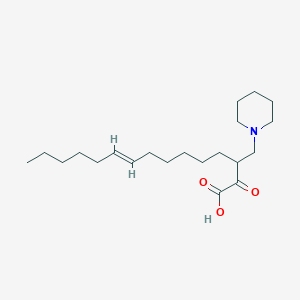

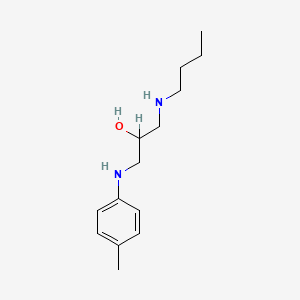
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
